molecular formula C18H19N3O B2448700 1-ethyl-3-(1H-indol-3-yl)-1-(m-tolyl)urea CAS No. 899989-88-9

1-ethyl-3-(1H-indol-3-yl)-1-(m-tolyl)urea

Cat. No. B2448700
CAS RN: 899989-88-9
M. Wt: 293.37
InChI Key: VDSZFKDMIYQKRI-UHFFFAOYSA-N
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Description

1-ethyl-3-(1H-indol-3-yl)-1-(m-tolyl)urea, also known as EIU or SU5416, is a synthetic compound that has been extensively studied for its potential applications in scientific research. EIU belongs to the class of indolin-2-one derivatives and has been found to exhibit potent activity against various cancer cell lines.

Scientific Research Applications

Antitumor Activities

1-Ethyl-3-(1H-indol-3-yl)-1-(m-tolyl)urea has been studied for its antitumor activities. A specific compound synthesized and characterized showed potential in antitumor activity when analyzed through MTT assay and docking studies into CDK4 protein, revealing interactions with active site residues (Ch Hu et al., 2018).

Biological Activity Study

This compound is part of a series studied for biological activity. The hydroxy groups in its structure are involved in both intramolecular and intermolecular hydrogen bonds, which may contribute to its biological activity (S. M. Saharin et al., 2008).

Synthetic Transformations

Research on synthetic transformations involving indole derivatives has been conducted, providing insights into the formation of various compounds, including those with urea structures. These transformations are significant for understanding the chemical behavior and potential applications of 1-ethyl-3-(1H-indol-3-yl)-1-(m-tolyl)urea (G. Bobowski, 1983).

Crystal Structure and Spectroscopic Studies

The crystal structures of related compounds have been determined, providing valuable information on their molecular structures. Such studies are crucial for understanding the physical and chemical properties of compounds related to 1-ethyl-3-(1H-indol-3-yl)-1-(m-tolyl)urea (A. Ramazani et al., 2017).

Enzyme Inhibition Activity

Some derivatives of this compound have been synthesized and tested for their inhibition activity against specific enzymes like acetylcholinesterase and butyrylcholinesterase. The structures of these compounds were confirmed through various spectroscopic methods, and their enzyme inhibition activities were evaluated (Vladimír Pejchal et al., 2011).

properties

IUPAC Name

1-ethyl-3-(1H-indol-3-yl)-1-(3-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-3-21(14-8-6-7-13(2)11-14)18(22)20-17-12-19-16-10-5-4-9-15(16)17/h4-12,19H,3H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDSZFKDMIYQKRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC(=C1)C)C(=O)NC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-3-(1H-indol-3-yl)-1-(m-tolyl)urea

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